2-[4-(Hydroxymethyl)phenoxy]propanenitrile
Description
2-[4-(Hydroxymethyl)phenoxy]propanenitrile is a nitrile derivative featuring a hydroxymethylphenoxy substituent. The hydroxymethyl group (-CH2OH) attached to the aromatic ring and the nitrile (-CN) functional group confer distinct physicochemical and biological properties.
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-[4-(hydroxymethyl)phenoxy]propanenitrile |
InChI |
InChI=1S/C10H11NO2/c1-8(6-11)13-10-4-2-9(7-12)3-5-10/h2-5,8,12H,7H2,1H3 |
InChI Key |
JTHKRTOAAQPDEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)OC1=CC=C(C=C1)CO |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[4-(Hydroxymethyl)phenoxy]propanenitrile can be achieved through various synthetic routes. One common method involves the reaction of 4-(Hydroxymethyl)phenol with 3-chloropropanenitrile under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 4-(Hydroxymethyl)phenol attacks the electrophilic carbon of 3-chloropropanenitrile, resulting in the formation of the desired product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Chemical Reactions Analysis
2-[4-(Hydroxymethyl)phenoxy]propanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and various solvents depending on the specific reaction . The major products formed from these reactions vary based on the type of reaction and the specific conditions employed.
Scientific Research Applications
2-[4-(Hydroxymethyl)phenoxy]propanenitrile has diverse applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound’s potential biological activity makes it a candidate for studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-[4-(Hydroxymethyl)phenoxy]propanenitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Structural Analogs with Varied Substituents
Substituent variations significantly alter properties. Key examples include:
Key Observations :
Impact of Aliphatic Chain Length
highlights the odd-even effect in n-alkylene benzyl alcohols (e.g., Do4OH, Do5OH, Do6OH).
| Compound (n = CH2 groups) | Chain Length | Melting Point (°C) | Packing Density | Stability Trend |
|---|---|---|---|---|
| Do4OH (n=4, even) | 4 | Higher | Lower | More stable |
| Do5OH (n=5, odd) | 5 | Lower | Higher | Less stable |
- Odd-Even Effect: Odd-numbered chains exhibit non-planar structures, increasing repulsive H···H interactions and reducing melting points despite higher packing density . This contradicts the assumption that denser packing universally enhances stability.
Pharmacologically Active Analogs
- Bezafibrate (): A hypolipidemic agent with a phenoxy backbone. It reduces cholesterol by 20–25% and triglycerides by 43% at 600 mg/day. The chlorobenzamide group enhances lipid-lowering efficacy compared to simpler phenoxy nitriles .
Physicochemical and Electronic Properties
- Melting Points: Hydroxymethylphenoxy compounds (e.g., Do4OH) melt at ~120–150°C, whereas methoxy analogs (e.g., 2-(4-methoxyphenyl)propanenitrile) have lower melting points due to reduced hydrogen bonding .
- Electronic Effects : Nitriles with electron-withdrawing groups (e.g., -CN) exhibit lower HOMO energies, enhancing oxidative stability. For example, PN’s HOMO-LUMO gap correlates with its antioxidant activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
